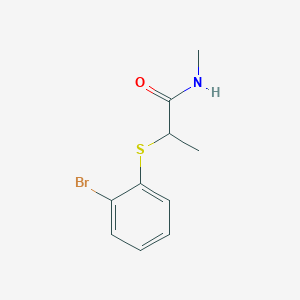![molecular formula C18H25N3O B7516611 2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516611.png)
2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound has shown promising results in preclinical studies, demonstrating its ability to selectively target cancer cells while sparing normal cells.
作用機序
2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one selectively inhibits the activity of PLK1, a protein that plays a critical role in cell division. PLK1 is overexpressed in many types of cancer and is essential for cancer cell survival. By inhibiting PLK1, 2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one has been shown to have potent anti-cancer activity in preclinical studies. It selectively targets cancer cells while sparing normal cells, which reduces the risk of toxicity. 2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one induces cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of 2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one is its selectivity for cancer cells, which reduces the risk of toxicity. It has also been shown to have potent anti-cancer activity in preclinical studies. However, one of the limitations of 2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one. One area of research could be to develop more potent and selective PLK1 inhibitors based on the structure of 2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one. Another area of research could be to investigate the potential of 2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one in combination with other anti-cancer agents to enhance its efficacy. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one in humans.
合成法
2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one can be synthesized using a multi-step synthetic route, which involves the reaction of 2-aminomethyl-9-methylpyrido[1,2-a]pyrimidin-4-one with cycloheptylmethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then treated with methylamine to yield 2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one.
科学的研究の応用
2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively target cancer cells by inhibiting the activity of a protein called polo-like kinase 1 (PLK1), which is overexpressed in many types of cancer. Inhibition of PLK1 leads to cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
特性
IUPAC Name |
2-[[cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-8-7-11-21-17(22)12-15(19-18(14)21)13-20(2)16-9-5-3-4-6-10-16/h7-8,11-12,16H,3-6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXGQWILAFNLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)CN(C)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-methoxy-5-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B7516530.png)
![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)

![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7516560.png)


![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)





![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7516631.png)